

Application Notes and Protocols: Biotin-PEG4-OH in Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: Biotin-PEG4-OH

Cat. No.: B3246338

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Biotin-PEG4-OH is a valuable tool in the development of targeted drug delivery systems. The biotin moiety serves as a targeting ligand, binding with high affinity to biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which are often overexpressed on the surface of cancer cells. The polyethylene glycol (PEG) linker, in this case, a discrete PEG with four ethylene glycol units, enhances the solubility and biocompatibility of the drug carrier and provides a flexible spacer arm, allowing the biotin to effectively interact with its receptor. The terminal hydroxyl group (-OH) can be further functionalized for conjugation to various drug molecules or carrier systems. This document provides detailed application notes and protocols for the use of **Biotin-PEG4-OH** in targeted drug delivery research.

I. Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing biotin-PEGylated nanocarriers for targeted drug delivery.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles

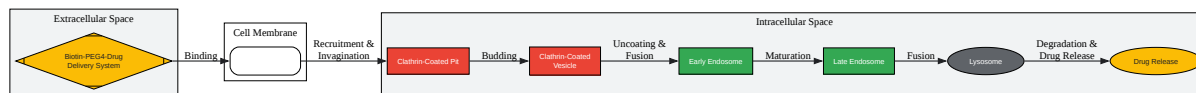
Nanoparticle Formulation	Drug	Particle Size (nm)	Zeta Potential (mV)	Drug Encapsulation Efficiency (%)	Reference
Biotin-zein conjugated nanoparticles	Decitabine	95.29	-17.7	96.31	[1]
Biotin-conjugated PEG/PCL nanoparticles	Paclitaxel	88-118	Not Reported	Not Reported	[2] [3]

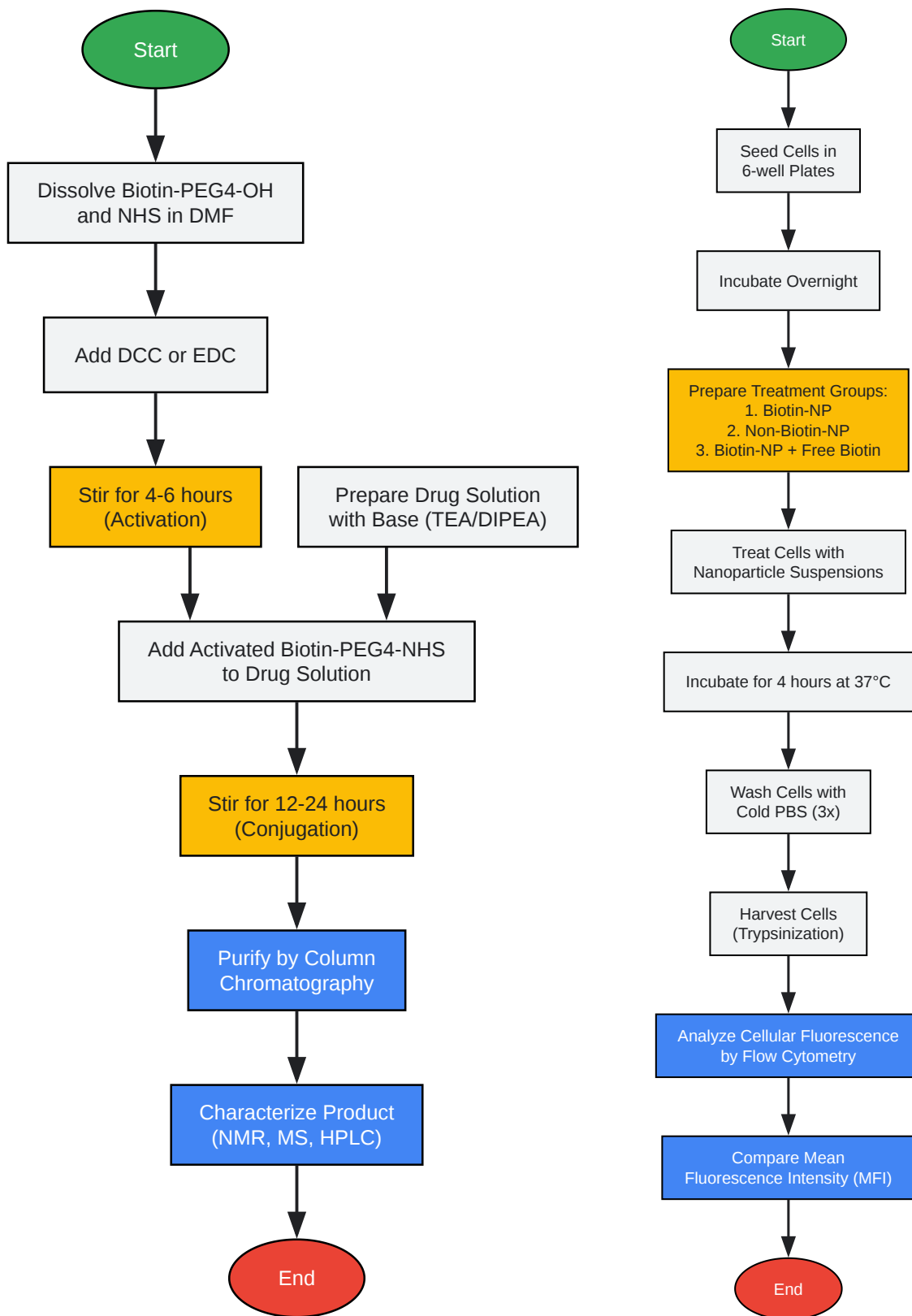
Table 2: In Vitro Cellular Uptake and Cytotoxicity

Cell Line	Nanoparticle Formulation	Outcome	Quantitative Data	Reference
A549 lung cancer cells	Biotin-conjugated coumarin	Enhanced cellular uptake	Higher fluorescence compared to non-biotinylated control	[4]
HeLa cells	Biotin-conjugated PEG/PCL nanoparticles with paclitaxel	Increased cytotoxicity	Higher than non-biotinylated nanoparticles	[2] [3]
MGC-803 cells	Biotin-PEG4-piperazine-1,8-naphthalimide (4d)	Cell cycle arrest	S phase arrest	[5]

II. Signaling Pathway: Biotin Receptor-Mediated Endocytosis

Biotinylated drug delivery systems are internalized by cells through a process called receptor-mediated endocytosis.^[6] The biotin ligand on the surface of the nanocarrier binds to biotin receptors (e.g., SMVT) on the cell membrane. This binding event triggers the formation of a clathrin-coated pit, which then invaginates and buds off to form a clathrin-coated vesicle containing the nanocarrier.^{[6][7]} The vesicle then uncoats and fuses with an early endosome, which matures into a late endosome and may eventually fuse with a lysosome. The acidic environment of the endosome and lysosome can facilitate the release of the encapsulated drug into the cytoplasm. Some studies suggest that biotin receptor-driven endocytosis can also occur via caveolae-dependent pathways.^{[8][9]}





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